8-(azepan-1-ylsulfonyl)-1-methyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-one is a synthetic compound with the molecular formula and a molecular weight of approximately 348.46 g/mol. This compound is primarily used in research settings and is not approved for human or veterinary use. It is classified under the category of heterocyclic compounds, specifically those containing sulfonyl and pyrroloquinoline structures.
The synthesis of 8-(azepan-1-ylsulfonyl)-1-methyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-one typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, compounds of this class often utilize methods such as:
Technical details such as reaction conditions (temperature, solvent choice) and catalysts are critical for optimizing yields and purity but are not explicitly provided in the sources consulted.
The molecular structure of 8-(azepan-1-ylsulfonyl)-1-methyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-one can be represented using various chemical notation systems:
InChI=1S/C18H24N2O3S/c1-13-16-12-15(24(22,23)19-8-4-2-3-5-9-19)11-14-7-6-10-20(17(14)16)18(13)21/h11-13H,2-10H2,1H3
CMMLMBMJVSSAOY-UHFFFAOYSA-N
CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)N4CCCCCC4
These representations provide insights into the compound's connectivity and stereochemistry.
The chemical reactivity of 8-(azepan-1-ylsulfonyl)-1-methyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-one may involve:
Each reaction type would require specific conditions to proceed effectively.
The physical and chemical properties of 8-(azepan-1-ylsulfonyl)-1-methyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-one include:
| Property | Value |
|---|---|
| Molecular Formula | C18H24N2O3S |
| Molecular Weight | 348.46 g/mol |
| Purity | Typically ≥ 95% |
| Appearance | Not specified |
These properties indicate its suitability for research applications but do not provide exhaustive details on solubility or stability under various conditions.
8-(azepan-1-ylsulfonyl)-1-methyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-one is primarily utilized in scientific research settings. Potential applications include:
This compound serves as a valuable tool for researchers exploring novel chemical entities within medicinal chemistry and related fields.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2